
Methyl 3-(cyclopentylamino)propanoate
Übersicht
Beschreibung
Methyl 3-(cyclopentylamino)propanoate is a chemical compound with the molecular formula C9H17NO2 . It has a molecular weight of 171.24 . The compound is in liquid form .
Molecular Structure Analysis
The molecular structure of Methyl 3-(cyclopentylamino)propanoate contains a total of 29 bonds, including 12 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 five-membered ring, 1 ester (aliphatic), and 1 secondary amine (aliphatic) .Physical And Chemical Properties Analysis
Methyl 3-(cyclopentylamino)propanoate has a predicted boiling point of 256.0±23.0 °C and a predicted density of 1.00±0.1 g/cm3 . It should be stored under an inert gas (nitrogen or Argon) at 2–8 °C .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Biological Effects
Methyl 3-(cyclopentylamino)propanoate has been studied for its potent inhibitory activity in enzyme assays. Specifically, novel imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates have demonstrated significant inhibition of retinoic acid 4-hydroxylase (CYP26A1) in MCF-7 CYP26A1 microsomal assays. This inhibition has implications for enhancing the biological effects of all-trans retinoic acid (ATRA) in neuroblastoma cell lines (Gomaa et al., 2011).
Synthesis and Transformation for Heterocyclic Systems
The compound has been utilized in the synthesis of versatile reagents, such as methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate, for the preparation of multifunctional, polysubstituted heterocyclic systems. These systems include pyrroles, pyrimidines, pyrazoles, and isoxazoles (Pizzioli et al., 1998).
Intermediate in Pharmaceutical Synthesis
In pharmaceutical chemistry, methyl 3-(cyclopentylamino)propanoate derivatives have been synthesized as intermediates. For instance, the synthesis of 3-(N-Methyl-N-pentylamino)-propanoic acid hydrochloride, an intermediate for Sodium Ibandronate, has been reported with a significant overall yield, demonstrating its utility in complex drug synthesis processes (Han Jing, 2011).
Chemical Kinetics and Pyrolysis Studies
Methyl 3-(cyclopentylamino)propanoate has also been a subject of study in chemical kinetics, particularly in pyrolysis. Investigations into the pyrolysis of similar compounds, like methyl propanoate, provide insights into reaction pathways and decomposition mechanisms essential for understanding complex chemical processes (Farooq et al., 2014).
Safety And Hazards
Methyl 3-(cyclopentylamino)propanoate is associated with several hazard statements including H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, contact with skin, eyes or clothing, ingestion and inhalation . Personal protective equipment and face protection should be worn .
Eigenschaften
IUPAC Name |
methyl 3-(cyclopentylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-12-9(11)6-7-10-8-4-2-3-5-8/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYUCALUVDREAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651267 | |
| Record name | Methyl N-cyclopentyl-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(cyclopentylamino)propanoate | |
CAS RN |
754125-43-4 | |
| Record name | Methyl N-cyclopentyl-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


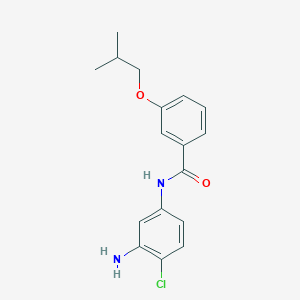
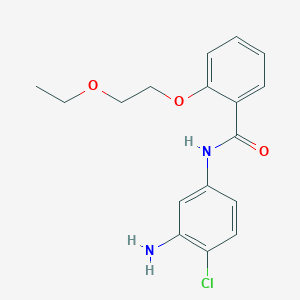
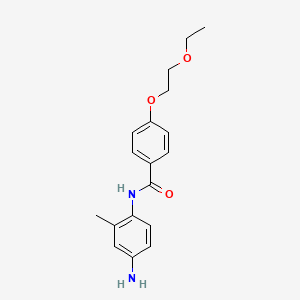
![3-[(3-Hydroxypropyl)amino]propanohydrazide](/img/structure/B1385155.png)
![3-[(2-Chlorobenzyl)amino]propanohydrazide](/img/structure/B1385157.png)
![3-{[4-(Diethylamino)benzyl]amino}propanohydrazide](/img/structure/B1385158.png)
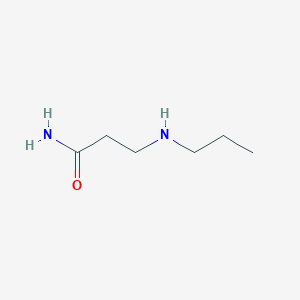
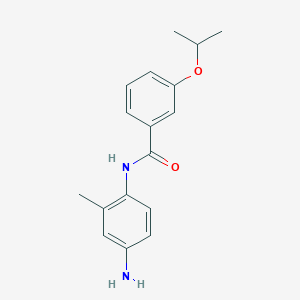



![(3Ar,4s,9bs)-4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine](/img/structure/B1385169.png)
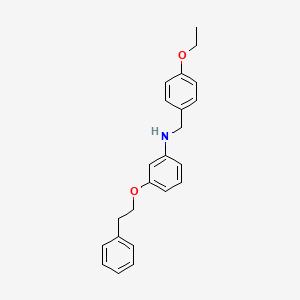
![3-(Phenethyloxy)-N-[4-(phenethyloxy)benzyl]aniline](/img/structure/B1385171.png)